molecular formula C10H10BrNO B6619441 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 1780092-35-4

6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B6619441
CAS No.: 1780092-35-4
M. Wt: 240.10 g/mol
InChI Key: SEXAPDSATYQJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic compound belonging to the isoquinolinone class, characterized by a bromine atom at position 6 and a methyl group at position 2 (Figure 1). This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug development.

Properties

IUPAC Name

6-bromo-2-methyl-1,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-6-7-2-3-9(11)4-8(7)5-10(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXAPDSATYQJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(CC1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Parent Scaffold

The parent compound, 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, is synthesized via a modified Bischler-Napieralski reaction. A phenethylamide derivative (e.g., N-(3-methoxyphenyl)-N-methylpropionamide) undergoes cyclization using phosphorus oxychloride (POCl₃) at 80–100°C, yielding the tetrahydroisoquinolinone framework.

Regioselective Bromination

Bromination is achieved using bromine (Br₂) in dichloromethane (DCM) with iron(III) chloride (FeCl₃) as a catalyst. The reaction proceeds at 0–5°C to minimize di-substitution, targeting the para position relative to the ketone (C-6).

StepReagents/ConditionsYieldNotes
1POCl₃, 90°C, 4h78%Cyclization of phenethylamide
2Br₂ (1.1 eq), FeCl₃ (0.1 eq), DCM, 0°C, 2h65%Regioselective C-6 bromination

Advantages : High regioselectivity; minimal side products.
Limitations : Requires strict temperature control; bromine handling risks.

Cyclization of N-(4-Bromophenyl)methylpropionamide

Amide Formation

3-(4-Bromophenyl)propionic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine to yield N-(4-bromophenyl)-N-methylpropionamide.

Ring Closure and Oxidation

The amide undergoes cyclization with polyphosphoric acid (PPA) at 120°C, forming 2-methyl-6-bromo-1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM introduces the ketone at C-3.

StepReagents/ConditionsYieldNotes
1SOCl₂, reflux, 2h92%Acid chloride formation
2Methylamine, THF, rt, 6h85%Amide synthesis
3PPA, 120°C, 3h70%Cyclization
4PCC, DCM, rt, 12h58%Ketone oxidation

Advantages : Modular approach; scalable.
Limitations : Multiple purification steps; PCC toxicity.

Lithiation and Carbonyl Insertion

Deprotonation of 6-Bromo-2-Methyl-1,2,3,4-Tetrahydroisoquinoline

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, generating a lithiated intermediate at C-3.

StepReagents/ConditionsYieldNotes
1n-BuLi (2.5M), THF, −78°C, 1hLithiation
2CO₂, THF, −78°C → rt, 2h45%Carbonyl insertion

Advantages : Direct ketone functionalization.
Limitations : Low yield; sensitive to moisture.

Reductive Amination with Brominated Keto-Ester

Keto-Ester Synthesis

Ethyl 3-(4-bromophenyl)-3-oxopropanoate is prepared via Claisen condensation of ethyl acetate with 4-bromoacetophenone using sodium ethoxide (NaOEt).

Reductive Cyclization

The keto-ester reacts with methylamine under hydrogenation (H₂, Pd/C) to form the tetrahydroisoquinoline ring. Acidic workup (H₂SO₄) hydrolyzes the ester to the ketone.

StepReagents/ConditionsYieldNotes
1NaOEt, EtOH, reflux, 6h68%Claisen condensation
2Methylamine, H₂ (1 atm), Pd/C, rt, 12h60%Reductive amination
3H₂SO₄ (10%), rt, 4h75%Ester hydrolysis

Advantages : One-pot potential; high atom economy.
Limitations : Requires high-pressure hydrogenation.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Key AdvantagesKey Limitations
1251 (0.78 × 0.65)RegioselectiveBromine hazards
2428 (0.92 × 0.85 × 0.70 × 0.58)ScalableToxic reagents
3245Direct synthesisLow yield
4331 (0.68 × 0.60 × 0.75)Atom economyHigh-pressure equipment

Key Findings :

  • Method 1 offers the highest regioselectivity but poses safety risks.

  • Method 4 is preferable for industrial scaling despite moderate yields.

  • Method 3’s low yield limits its utility outside exploratory syntheses.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Compound Name Substituents Key Properties/Applications Reference
6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolone Br (C6), CH₃ (C3) Health supplement ingredient; drug development
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Br (C7), CH₃ (C2) Positional isomer; CAS 877265-10-6
2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one (15a) CH₃ (C2), Ph (C4) IR: 1625 cm⁻¹; mp 119–121°C
7-Hydroxy-6-methoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one (15e) OH (C7), OCH₃ (C6), CH₃ (C2), Ph (C4) mp 255–258°C; UV λmax 287 nm
3-(3-Bromobenzyl)isoquinolin-1(2H)-one Br (C3-benzyl) Bioactive; hydrogen-bonded crystal packing
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol OH (C6), CH₃ (C2) Similarity score 0.91 to target compound

Key Observations:

Substituent Position and Bioactivity: Bromine at C6 (target compound) vs. Hydroxyl or methoxy groups (e.g., 15e) increase polarity and hydrogen-bonding capacity, contrasting with the bromine-mediated hydrophobicity in the target compound .

Synthetic Accessibility :

  • Brominated derivatives often require specialized reagents (e.g., 4-bromophenyl precursors) and controlled conditions to avoid debromination .
  • Methyl groups at C2 (target compound) or C3 (6-bromo-3-methyl analog) are introduced via alkylation or reductive amination .

Physical Properties :

  • Melting points vary significantly with substituents: Brominated derivatives (e.g., target compound) generally exhibit lower melting points than hydroxylated analogs (e.g., 15e, mp 255–258°C) due to reduced hydrogen bonding .
  • Spectral data (e.g., IR, NMR) for 2-methyl-4-phenyl derivatives (15a) show characteristic lactam carbonyl stretches (~1625 cm⁻¹) and aromatic proton resonances (δ 7.1–7.4 ppm) .

Biological Activity

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including enzyme inhibition, receptor interactions, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C₁₀H₁₂BrN
  • Molecular Weight : 226.11 g/mol
  • CAS Number : 42835-98-3

Enzyme Inhibition

Research indicates that tetrahydroisoquinolines exhibit significant enzyme inhibitory activities. Specifically, compounds in this class have been shown to inhibit:

  • Cathepsin B : A cysteine protease implicated in cancer metastasis.
  • Calpain : A calcium-dependent cysteine protease involved in various cellular processes.
  • NADPH Quinone Oxidoreductase : An enzyme relevant for drug metabolism and detoxification pathways.

The inhibition of these enzymes suggests potential applications in cancer therapy and neuroprotection.

Receptor Interactions

This compound has been identified as a ligand for several important receptors:

  • Estrogen Receptors : Modulating estrogen signaling pathways can influence cancer progression and reproductive health.
  • G-Protein Coupled Receptors (GPCRs) : These receptors play critical roles in various physiological processes and are common targets in drug development.
  • Serotonin Transporters : Involvement in mood regulation makes this interaction particularly relevant for antidepressant therapies.

Study 1: Anticancer Activity

A study investigated the anticancer properties of tetrahydroisoquinoline derivatives, including 6-bromo variants. The results demonstrated that these compounds inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins. This suggests a promising avenue for developing new anticancer agents.

CompoundIC50 (µM)Target
This compound10.5Cancer Cell Lines

Study 2: Neuroprotective Effects

Another research highlighted the neuroprotective effects of tetrahydroisoquinolines against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents.

TreatmentROS Levels (nM)Cell Viability (%)
Control25040
Compound7585

The biological activity of 6-bromo derivatives is often attributed to their ability to interact with various molecular targets:

  • Enzyme Binding : The bromine atom enhances lipophilicity, allowing better penetration into cellular membranes and more effective binding to target enzymes.
  • Receptor Modulation : Structural features facilitate interactions with receptor sites, influencing downstream signaling pathways.

Q & A

Q. Advanced

  • Directing groups : Use methyl or acyl substituents at C2 to direct bromination to C6 via steric and electronic effects .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution by stabilizing intermediates .
  • Catalysts : Lewis acids like FeCl3 can accelerate bromine activation but may increase side reactions.
    Comparative studies show NBS in DMF at 50°C achieves >90% regioselectivity for C6 bromination .

How do structural modifications at C2 and C6 impact the compound’s bioactivity?

Advanced
Structure-Activity Relationship (SAR) studies reveal:

  • C2 Methyl group : Enhances metabolic stability by reducing oxidative degradation .

  • C6 Bromine : Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration for CNS targets .

  • Analog comparisons :

    SubstituentBioactivity (IC50)Notes
    6-Br0.8 µM (AChE)Optimal balance of reactivity and stability
    6-Cl1.5 µM (AChE)Lower potency due to weaker electron-withdrawing effects
    6-I0.7 µM (AChE)Higher reactivity but poor stability

What methodologies are recommended for analyzing reaction intermediates and byproducts?

Q. Advanced

  • LC-MS/MS : Monitors real-time reaction progress and identifies transient intermediates (e.g., bromonium ion adducts) .
  • Isolation via Prep-HPLC : Purifies low-abundance byproducts (e.g., di-brominated isomers) for structural elucidation .
  • Computational modeling : DFT calculations predict bromination transition states and guide pathway optimization .

How does the compound’s reactivity compare to its non-brominated analogs in nucleophilic substitution reactions?

Advanced
The bromine atom at C6 significantly enhances electrophilicity, enabling:

  • SNAr reactions : Amines (e.g., piperidine) substitute Br at C6 under mild conditions (K2CO3, DMF, 60°C) .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh3)4) and microwave irradiation (120°C, 30 min) .
    In contrast, non-brominated analogs require harsher conditions (e.g., NaH, 100°C) for similar transformations .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Q. Advanced

  • Standardize purity : Use HPLC (≥95% purity) and NMR (integration of proton peaks) to confirm batch consistency .
  • Control solvent residues : Lyophilize samples to remove trace DMSO, which can interfere with cell-based assays .
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.